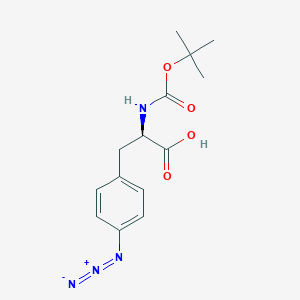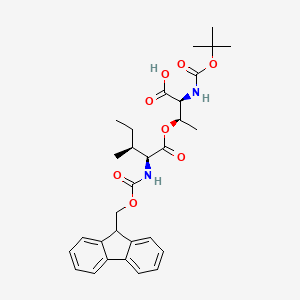
Boc-D-4-azidophe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-4-azidophe is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique chemical structure and potential therapeutic and industrial uses.
Mécanisme D'action
Target of Action
Boc-D-4-azidophe is a type of carbamate group . The primary targets of this compound are amines . Amines play a crucial role in various biological processes, including neurotransmission, and are involved in the structure of amino acids, the building blocks of proteins .
Mode of Action
The compound interacts with its targets through a process known as amine protection . In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . Elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound’s ability to protect amines is particularly important in this context, as it allows for the selective manipulation of different functional groups within a peptide chain .
Pharmacokinetics
The compound’samine protection and deprotection properties suggest that it may have significant interactions with various metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In general, the compound’s ability to protect amines can facilitate the synthesis of complex peptides and proteins, potentially influencing a wide range of cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s amine protection properties can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively . Therefore, the pH and redox conditions of the environment can significantly impact the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-4-azidophe typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-4-azidophe undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Sodium azide is often used as the azide source in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted derivatives.
Applications De Recherche Scientifique
Boc-D-4-azidophe has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Employed in the synthesis of peptides and proteins, particularly in the protection of amine groups during peptide synthesis.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-4-aminophe: Similar in structure but with an amine group instead of an azido group.
Boc-D-4-nitrophe: Contains a nitro group instead of an azido group.
Boc-D-4-hydroxyphenylalanine: Features a hydroxyl group instead of an azido group.
Uniqueness
Boc-D-4-azidophe is unique due to its azido group, which imparts distinct reactivity and functionality compared to its analogs. The azido group can undergo a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)




